4-Chloro-5-ethoxypyrimidine
Description
4-Chloro-5-ethoxypyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at position 4 and an ethoxy group (-OCH₂CH₃) at position 5. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their versatile reactivity and ability to act as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal coordination .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
4-chloro-5-ethoxypyrimidine |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3 |
InChI Key |
HGJHBSYROCSIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=CN=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrimidine ring significantly influence reactivity and applications:
Key Observations:
- Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃) : Ethoxy and methoxy substituents activate the pyrimidine ring toward electrophilic substitution, favoring reactions at the chlorine-bearing position (C4) .
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Fluorine and nitro groups increase electrophilicity at C4 but reduce nucleophilic displacement rates compared to ethoxy analogs .
- Steric Effects : Methyl groups (e.g., at C2 in 4-Chloro-5-ethoxy-2-methylpyrimidine) hinder access to reactive sites, altering regioselectivity in cross-coupling reactions .
Functional Group Variations
Ethoxy vs. Carboxylate Esters
- Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (CAS 2134-36-3): The carboxylate ester at C5 enhances reactivity toward nucleophiles (e.g., amines), making it a precursor for amide-based drug candidates. This contrasts with ethoxy’s role as a leaving group in SNAr reactions .
- 4-Chloro-5-ethoxypyrimidine : The ethoxy group is less electron-withdrawing than esters, favoring displacement reactions under milder conditions .
Amino vs. Halogen Substituents
- Pyrimethamine (2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine): Amino groups enable hydrogen bonding, critical for antimalarial activity by inhibiting dihydrofolate reductase. This contrasts with halogen-only analogs, which lack such binding interactions .
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